Mefenamic Acyl-β-D-glucuronide
Mefenamic Acyl-β-D-glucuronide
Brand Name:
Vulcanchem
CAS No.:
102623-18-7
VCID:
VC0020696
InChI:
InChI=1S/C21H23NO8/c1-10-6-5-9-13(11(10)2)22-14-8-4-3-7-12(14)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h3-9,15-18,21-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,21-/m0/s1
SMILES:
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C
Molecular Formula:
C₂₁H₂₃NO₈
Molecular Weight:
417.4 g/mol
Mefenamic Acyl-β-D-glucuronide
CAS No.: 102623-18-7
Reference Standards
VCID: VC0020696
Molecular Formula: C₂₁H₂₃NO₈
Molecular Weight: 417.4 g/mol
CAS No. | 102623-18-7 |
---|---|
Product Name | Mefenamic Acyl-β-D-glucuronide |
Molecular Formula | C₂₁H₂₃NO₈ |
Molecular Weight | 417.4 g/mol |
IUPAC Name | (2S,3S,4S,5R,6S)-6-[2-(2,3-dimethylanilino)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C21H23NO8/c1-10-6-5-9-13(11(10)2)22-14-8-4-3-7-12(14)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h3-9,15-18,21-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,21-/m0/s1 |
Standard InChIKey | DAHIGOGKMFBIOR-CURYNPBISA-N |
Isomeric SMILES | CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C |
SMILES | CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C |
Canonical SMILES | CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C |
Synonyms | 1-O-(2-(2,3-dimethylphenyl)aminobenzoyl)glucopyranuronic acid mefenamic acid 1-O-acylglucuronide mefenamic acid glucuronide |
PubChem Compound | 128135 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume